molecular formula C10H14N2 B2854880 3-(Pyrrolidin-3-ylmethyl)pyridine CAS No. 1018827-45-6

3-(Pyrrolidin-3-ylmethyl)pyridine

Cat. No.: B2854880
CAS No.: 1018827-45-6
M. Wt: 162.236
InChI Key: KZXRUDMXYZAZKU-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)pyridine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. This compound features a pyrrolidine ring connected to a pyridine moiety via a methylene linker, a structural motif present in various biologically active molecules and pharmaceutical intermediates . The pyridine-pyrrolidine scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of compounds targeting the central nervous system . The structural similarity to other pyridine and pyrrolidine derivatives, which are known for their diverse biological activities, makes this compound a valuable building block for constructing more complex molecules for research applications . As a versatile synthetic intermediate, it can be utilized in organic synthesis, method development, and the creation of compound libraries for screening. Researchers can employ this compound in the synthesis of analogs for structure-activity relationship (SAR) studies or as a precursor for developing novel ligands. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRUDMXYZAZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine

The construction of the this compound framework can be achieved through various synthetic routes. These strategies often involve the coupling of pre-functionalized pyridine (B92270) and pyrrolidine (B122466) precursors or the formation of one ring onto the other.

Alkylation Strategies Involving Pyridine and Pyrrolidine Derivatives

A primary method for synthesizing this compound involves the alkylation of a suitable pyridine nucleophile with a pyrrolidine-containing electrophile, or vice versa. For instance, a common approach is the reaction of a (pyridin-3-yl)methyl halide or tosylate with a pyrrolidine derivative. The nitrogen atom of the pyrrolidine ring can act as a nucleophile to displace the leaving group on the pyridine-containing fragment.

Alternatively, strategies can employ a pyrrolidine derivative bearing a leaving group at the 3-position of the methyl group, which is then reacted with a pyridyl organometallic reagent. The choice of protecting groups for the pyrrolidine nitrogen is crucial to prevent side reactions and to be easily removable in a subsequent step.

A notable synthetic approach involves the reaction of 3-(chloromethyl)pyridine (B1204626) with a protected pyrrolidine, such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. This is followed by deprotection to yield the final product. The reaction conditions, including the choice of base and solvent, are optimized to maximize the yield and purity of the desired compound.

Retrosynthetic Analysis of the Pyrrolidine-Pyridine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. This process involves mentally breaking down the target molecule into simpler, commercially available or easily synthesized starting materials.

For this compound, the most logical disconnection is at the C-C bond between the pyridine ring and the methylene (B1212753) bridge, or the C-N bond of the pyrrolidine ring.

Disconnection 1 (C-C bond): This disconnection leads to a pyridin-3-ylmethyl synthon and a pyrrolidin-3-yl synthon. The pyridin-3-ylmethyl synthon can be a pyridin-3-ylmethyl halide, while the pyrrolidin-3-yl synthon could be an organometallic reagent derived from 3-halopyrrolidine.

Disconnection 2 (C-N bond): This disconnection is less common for the direct synthesis of the target molecule but is relevant for the synthesis of the pyrrolidine ring itself.

A more practical disconnection is often made at the bond connecting the methylene group to the pyrrolidine ring. This leads to a (pyridin-3-yl)methyl synthon and a 3-substituted pyrrolidine.

Based on the retrosynthetic analysis, suitable synthetic equivalents for the identified synthons are chosen.

SynthonSynthetic Equivalent
Pyridin-3-ylmethyl cation3-(Chloromethyl)pyridine, 3-(Bromomethyl)pyridine
Pyridin-3-ylmethyl anion(Pyridin-3-yl)methyllithium, (Pyridin-3-yl)methylmagnesium halide
Pyrrolidin-3-yl anion3-Lithio-N-protected pyrrolidine
Pyrrolidin-3-ylmethyl cationN-Protected 3-(tosyloxymethyl)pyrrolidine

Synthesis and Functionalization of Related Pyrrolidine- and Pyridine-Containing Scaffolds

The methodologies used to synthesize this compound can be extended to create a variety of related structures with different substitution patterns on both the pyridine and pyrrolidine rings. This allows for the exploration of the structure-activity relationships of these compounds in various biological contexts.

Pyridine Derivatization for Enhanced Reactivity and Selectivity

The reactivity and selectivity of the pyridine ring can be modulated by the introduction of various substituents. The nitrogen atom in the pyridine ring makes it a nucleophilic center, which can be exploited in various reactions. jchemrev.com The electronic properties of substituents on the pyridine ring can significantly influence its reactivity. Electron-donating groups (EDGs) enhance the nucleophilicity of the ring, while electron-withdrawing groups (EWGs) decrease it. researchgate.net

For instance, the presence of an electron-withdrawing group, such as a nitro or cyano group, on the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of various functional groups onto the pyridine ring before or after the coupling with the pyrrolidine moiety.

Hydrogenation of the pyridine ring is another important transformation, which can lead to the formation of piperidine (B6355638) derivatives. whiterose.ac.uk The stereoselectivity of this reduction can often be controlled to yield specific diastereomers.

Recent advances in catalysis have also provided new methods for the functionalization of pyridines. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds to the pyridine ring.

Reaction TypeReagents and ConditionsPurpose
Nucleophilic Aromatic SubstitutionNucleophile, baseIntroduction of functional groups on the pyridine ring
HydrogenationH₂, catalyst (e.g., PtO₂, Pd/C)Saturation of the pyridine ring to form piperidines
Suzuki CouplingBoronic acid, Pd catalyst, baseFormation of C-C bonds to the pyridine ring
Buchwald-Hartwig AminationAmine, Pd catalyst, baseFormation of C-N bonds to the pyridine ring

The strategic derivatization of the pyridine ring is a key element in the synthesis of diverse libraries of pyrrolidine-pyridine containing compounds for various research applications.

Para-Selective Radical Alkylation

The direct, selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry. One advanced approach to achieve para-selective alkylation involves a redox-neutral dearomatization-rearomatization strategy. researchgate.net This method utilizes oxazino pyridine intermediates which, under acidic conditions, undergo highly para-selective functionalization. researchgate.net The process can be achieved without the use of a transition metal catalyst and is applicable to a broad range of para-alkylated and arylated pyridines. researchgate.netrsc.org

Another innovative technique employs a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring. nih.govchemrxiv.org This method is operationally simple, scalable, and provides excellent regioselectivity, avoiding the formation of isomeric mixtures that are common in traditional Minisci reactions. nih.gov The blocking group, derived from inexpensive maleic acid, forms a stable pyridinium (B92312) species that directs the incoming alkyl radical to the desired para position. nih.gov

Table 1: Comparison of Para-Selective Alkylation Methods

Feature Oxazino Pyridine Intermediate Method Maleate Blocking Group Method
Key Intermediate Oxazino pyridine researchgate.net Maleate-derived pyridinium species nih.gov
Reaction Type Radical and ionic pathways researchgate.net Minisci-type decarboxylative alkylation nih.gov
Selectivity Highly para-selective researchgate.net Exquisite control for C-4 alkylation nih.gov
Catalyst Catalyst-free under acidic conditions researchgate.netrsc.org Silver nitrate (B79036) (AgNO₃) as a catalyst nih.gov
Scalability Easy to scale up rsc.org Scalable nih.gov
Scope Broad scope of alkyl and aryl groups researchgate.net Variety of pyridines and carboxylic acid donors nih.gov
Umpolung Methodologies for Aminomethylpyridine Synthesis

Traditional reactivity patterns of organic molecules can be inverted through a concept known as "umpolung," which reverses the polarity of a functional group. ethz.ch For the synthesis of 3-(aminomethyl)pyridine, a key precursor, a traceless C3-selective umpolung strategy has been developed. rsc.org This method utilizes 1-amidopyridin-1-ium salts, which undergo a one-pot reaction with an aminal, followed by reductive cleavage of the N-N bond. rsc.org This approach achieves a formal C-H activation at the C3 position of the pyridine ring, leading to the desired aminomethylpyridine with high selectivity. rsc.org The process avoids the need for traditional protecting groups, thereby streamlining the synthetic route.

Pyrrolidine Ring Construction and Modification

The construction of the pyrrolidine ring is a fundamental aspect of the synthesis of this compound. Various cyclization strategies have been developed to create this five-membered nitrogen heterocycle with high efficiency and stereocontrol.

Cyclization Reactions for Pyrrolidine Ring Formation

A novel and powerful method for constructing the pyrrolidine skeleton is the photo-promoted ring contraction of pyridines. osaka-u.ac.jpnih.govnih.gov This skeletal editing strategy transforms readily available pyridines into pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton when reacted with a silylborane under photochemical conditions. osaka-u.ac.jpnih.gov This reaction demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov

Radical cyclization reactions also offer a versatile entry to pyrrolidine derivatives. For instance, copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-haloamines can produce substituted pyrrolidines. mdpi.com Similarly, cobalt-catalyzed radical reactions of tosylamide-tethered bromo-alkenes with aryl N-H imines yield 3-(arylmethyl)pyrrolidine derivatives. mdpi.com

Table 2: Overview of Pyrrolidine Ring Formation Methods

Method Description Key Features
Photo-promoted Ring Contraction Ring contraction of pyridines with silylborane to form a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov Broad substrate scope, high functional group compatibility. osaka-u.ac.jpnih.gov
Radical Cyclization Cyclization of unsaturated precursors initiated by a radical species. mdpi.com Access to a variety of substituted pyrrolidines. mdpi.com
[3+2] Cycloaddition Reaction of azomethine ylides with alkenes or alkynes. osaka-u.ac.jpnih.gov High stereoselectivity and a wide range of substitution patterns. osaka-u.ac.jpnih.gov
Intramolecular Cyclization Amination of unsaturated carbon-carbon bonds or insertion of nitrene species into C-H bonds. osaka-u.ac.jpnih.gov Efficient construction of the pyrrolidine ring from linear precursors. osaka-u.ac.jpnih.gov

Multi-Component Reactions for Fused Systems

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. These reactions are particularly useful for the rapid construction of complex molecular architectures.

Ugi–Zhu Reaction for Pyrrolo[3,4-b]pyridin-5-ones

A powerful MCR for the synthesis of fused systems containing the pyrrolidine ring is the Ugi–Zhu three-component reaction (UZ-3CR). mdpi.comnih.govnih.gov This reaction, coupled with a subsequent cascade process, allows for the one-pot synthesis of a diverse range of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov The typical Ugi-Zhu process involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. mdpi.comnih.gov This intermediate then undergoes a cascade sequence, often involving an aza Diels-Alder cycloaddition with a dienophile like maleic anhydride, followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core. mdpi.commdpi.com The reaction is often catalyzed by a Lewis acid, such as ytterbium triflate, and can be accelerated using microwave irradiation. mdpi.comnih.govrsc.org

Click Chemistry Approaches for Triazole-Containing Derivatives

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Click Chemistry Approaches for Triazole-Containing Derivatives

The CuAAC reaction is a highly efficient method for the synthesis of 1,2,3-triazole-containing derivatives of pyridine. mdpi.comresearchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netarkat-usa.org This modular approach allows for the straightforward linkage of a pyridine moiety with another molecular fragment through the triazole linker. researchgate.net The reaction conditions are typically mild, and the process is compatible with a variety of solvents, including aqueous media. researchgate.net This methodology has been widely used to create hybrid molecules that incorporate the pyridine scaffold, with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Synthesis of Pyridine-Pyrrolidine Heterocyclic Conjugates

The conjugation of pyridine and pyrrolidine rings to form fused or linked heterocyclic systems is a key strategy in drug discovery. Various synthetic methodologies have been developed to access diverse molecular architectures incorporating this motif.

Imidazo[4,5-b]pyridine Derivatives with Pyrrolidine Substituents

The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in medicinal chemistry. The introduction of pyrrolidine substituents can significantly influence the biological activity of these derivatives.

A common synthetic route to C7-substituted imidazo[4,5-b]pyridine derivatives involves the nucleophilic displacement of a chlorine atom on a 2-amino-3-nitropyridine (B1266227) precursor with an appropriately substituted pyrrolidine. acs.org For instance, the reaction of 4,5-dichloro-3-nitropyridin-2-amine (B1373025) with a substituted pyrrolidine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as 2-propanol yields the key 2-amino-3-nitropyridine intermediate. acs.org This intermediate can then undergo further reactions, such as cyclization with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), to form the final imidazo[4,s-b]pyridine ring system. nih.gov

This approach has been successfully employed in the synthesis of selective inhibitors of Aurora-A kinase, where the pyrrolidine moiety plays a crucial role in targeting specific amino acid residues within the enzyme's active site. acs.orgnih.gov The conformational flexibility of the pyrrolidine ring is a key consideration in the design of these inhibitors. acs.org

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Starting MaterialReagentProductApplication
4,5-dichloro-3-nitropyridin-2-amineSubstituted pyrrolidine, DIPEA2-amino-3-nitro-4-(pyrrolidin-1-yl)pyridine intermediateSynthesis of Aurora-A kinase inhibitors
2-amino-3-nitropyridine intermediateAldehyde, Na₂S₂O₄C7-pyrrolidine substituted imidazo[4,5-b]pyridineMedicinal Chemistry
Pyrazolo[3,4-d]pyrimidine Derivatives Incorporating Pyrrolidine

Pyrazolo[3,4-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities. The incorporation of a pyrrolidine ring, often as part of an amino acid conjugate, can enhance their therapeutic potential. tandfonline.com

A general synthetic strategy begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine (B124118) to form an ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. tandfonline.com This intermediate is then cyclized with formamide (B127407) to yield a pyrazolo[3,4-d]pyrimidinone. tandfonline.com Chlorination with phosphorus oxychloride (POCl₃) provides a 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as a key intermediate. tandfonline.com This intermediate can then be reacted with a molecule containing a pyrrolidine ring, such as proline, often after being coupled to a linker like 4-aminobenzoic acid. tandfonline.com

This methodology has been used to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives as potential dihydrofolate reductase (DHFR) inhibitors for anticancer therapy. tandfonline.com The pyrrolidine ring of proline can be identified in the final product by characteristic signals in the aliphatic region of the ¹H NMR spectrum. tandfonline.com

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting MaterialKey IntermediateReagent for Pyrrolidine IncorporationFinal Product
Ethyl (ethoxymethylene)cyanoacetate4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineProline (often via a linker)Pyrazolo[3,4-d]pyrimidine with pyrrolidine conjugate
Pyrrolo[2,3-b]pyridine Scaffolds as Synthetic Intermediates

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are versatile synthetic intermediates for the construction of more complex heterocyclic systems. ajol.info Their derivatives have shown a broad spectrum of pharmacological activities. ajol.info

The synthesis of pyrrolo[2,3-b]pyridine scaffolds can be achieved through various methods, including cyclo-condensation reactions. ajol.info For example, a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in acetic acid with a catalytic amount of hydrochloric acid can produce substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info

These scaffolds can then be further modified. For instance, a common intermediate can be synthesized and then subjected to a Chan-Lam coupling, followed by saponification of an ester to an acid, and subsequent reaction with various amines (which could contain a pyrrolidine moiety) under standard coupling conditions to yield the final products. nih.gov This approach has been utilized to develop potent and selective phosphodiesterase 4B (PDE4B) inhibitors. nih.gov

Oxazolidinone and Imidazolidine-2,4-dione Derivatives

Oxazolidinones and imidazolidine-2,4-diones (hydantoins) are important heterocyclic scaffolds in medicinal chemistry. The synthesis of derivatives incorporating a pyrrolidine ring can lead to compounds with interesting biological properties.

A chemoselective route to bicyclic tetramates, which are pyrrolidine-2,4-dione (B1332186) systems, involves the Dieckmann cyclization of functionalized oxazolidines derived from amino acids. rsc.org Another approach to imidazolidine-2,4-diones is the Bucherer-Bergs reaction, a multicomponent synthesis involving a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source. mdpi.com While this method is versatile, certain starting materials can lead to the formation of unexpected products, such as 4-carbamoyl-2-oxazolidinone derivatives. mdpi.com

The synthesis of oxazolidinones can also be achieved through a tandem Sₙ2 and SₙAr reaction, which has been used to create conformationally constrained analogues of the antibiotic linezolid. researchgate.net

Chemical Reactivity and Transformation Mechanisms of the Pyrrolidine-Pyridine System

The chemical reactivity of the pyrrolidine-pyridine system is governed by the electronic properties of both the electron-rich pyrrolidine ring and the electron-deficient pyridine ring.

Oxidation, Reduction, and Substitution Reactions

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. pearson.com However, the nitrogen atom's lone pair of electrons makes it susceptible to protonation and reaction with Lewis acids. pearson.com The pyrrolidine ring, being a saturated heterocycle, can undergo reactions typical of secondary amines.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. The pyrrolidine ring can also be susceptible to oxidation, potentially leading to ring-opening or the formation of other heterocyclic systems.

Reduction: The pyridine ring can be reduced to a piperidine ring under various conditions. The pyrrolidine ring is generally stable to reduction.

Substitution: Nucleophilic aromatic substitution (SₙAr) reactions can occur on the pyridine ring, especially if it is substituted with electron-withdrawing groups. pearson.com The nitrogen of the pyrrolidine ring can readily undergo alkylation and acylation reactions. acs.org

The interplay of these reactivities allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules based on the this compound scaffold.

Nucleophilic and Electrophilic Participation of Nitrogen Centers

The chemical character of this compound is largely defined by the presence of two distinct nitrogen atoms, each possessing unique electronic and steric properties. The pyrrolidine ring contains a saturated, sp³-hybridized secondary amine, while the pyridine ring features an sp²-hybridized nitrogen integrated into an aromatic system. This structural dichotomy dictates the regioselectivity of chemical transformations, with the pyrrolidine nitrogen exhibiting significantly greater nucleophilicity and basicity compared to its pyridine counterpart. chalmers.se The lone pair of electrons on the pyrrolidine nitrogen resides in an sp³ orbital, making it readily available for donation to electrophiles. Conversely, the lone pair on the pyridine nitrogen occupies an sp² orbital and is less available due to the inductive electron-withdrawing effect of the aromatic ring and its partial delocalization within the π-system, which renders it a weaker base and nucleophile. chalmers.se

Nucleophilic Reactivity of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine moiety is the primary site of nucleophilic attack in reactions with a wide range of electrophiles. Its reactivity is characteristic of a typical secondary dialkylamine, readily participating in reactions such as N-alkylation, N-acylation, and N-sulfonylation. The steric environment of the pyrrolidine nitrogen is relatively unhindered, allowing for facile approach by electrophilic reagents. vulcanchem.com

Research on structurally related compounds demonstrates the high nucleophilic character of the pyrrolidine nitrogen. For instance, in the synthesis of selective κ-opioid receptor antagonists, the pyrrolidine nitrogen of (S)-2-(pyridin-3-yl)pyrrolidine is shown to participate in nucleophilic substitution reactions to form the final product. nih.gov Similarly, syntheses of various bioactive molecules involve the reaction of a pyrrolidine nitrogen with electrophiles like acyl chlorides or sulfonyl chlorides. rsc.org

Common transformations involving the pyrrolidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) to yield N-substituted pyrrolidines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form N-alkylated products.

N-Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), to produce the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides, a common functional group in medicinal chemistry. rsc.org

The table below summarizes typical conditions for these transformations, based on findings from analogous chemical systems.

Table 1: Representative Nucleophilic Reactions of the Pyrrolidine Nitrogen

TransformationElectrophileReagents & ConditionsProduct TypeReference
N-AcylationAcyl ChloridePyridine, Et₂O, Benzene, 80 °CN-Acyl Pyrrolidine (Amide) nih.gov
N-AlkylationChloroacetamide derivativeNaI, K₂CO₃, Acetonitrile, 80 °CN-Alkyl Pyrrolidine nih.gov
N-SulfonylationBenzenesulfonyl ChloridePyridine, DCM, rtN-Sulfonyl Pyrrolidine (Sulfonamide) rsc.org
Reductive AminationAldehydeNaBH(OAc)₃, DCE, rtN-Alkyl Pyrrolidine nih.gov

Participation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is significantly less nucleophilic than the pyrrolidine nitrogen. Its primary mode of participation in chemical reactions is as a Lewis base, coordinating to metal centers, or as a site for protonation in strongly acidic media. Electrophilic attack directly on the pyridine nitrogen is less common and typically requires highly reactive electrophiles.

The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution. However, the nitrogen atom can be targeted to influence the ring's reactivity. For example, oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, making the C2 and C4 positions susceptible to nucleophilic attack and facilitating certain electrophilic substitutions. researchgate.netpurdue.edu

The most prominent role of the pyridine nitrogen in this compound is in coordination chemistry. The lone pair of electrons can coordinate to a variety of transition metals, acting as a monodentate ligand. In conjunction with the pyrrolidine nitrogen, the molecule has the potential to act as a bidentate chelating ligand, forming stable metal complexes. The coordination ability of pyridine-based ligands is well-documented, forming complexes with diverse geometries and nuclearities depending on the metal ion and reaction conditions. researchgate.netacs.org

Table 2: Coordination Chemistry Involving Pyridine-Type Nitrogen

Metal IonLigand TypeResulting Complex StructureReference
Zn(II)1,3,5-tris(3-pyridylmethoxyl)benzene[Zn(L)Cl₂]·MeOH·H₂O acs.org
Mn(II)1,3,5-tris(3-pyridylmethoxyl)benzene[Mn(L)₂Cl₂]·0.5EtOH·0.5H₂O acs.org
Cu(II)1,3,5-tris(2-pyridylmethoxyl)benzene[Cu₃(L)₂Cl₆]·2DMF acs.org
Hg(II)1,3,5-tris(4-pyridylmethoxyl)benzene[Hg₂(L)Cl₄] acs.org

Computational and Theoretical Investigations of 3 Pyrrolidin 3 Ylmethyl Pyridine and Analogous Structures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 3-(Pyrrolidin-3-ylmethyl)pyridine, these methods have been instrumental in elucidating its electronic characteristics and predicting its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular and versatile tool in physics and chemistry for determining ground-state properties. wikipedia.orgresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP, have been used to optimize the molecular geometry and analyze the electronic properties of pyridine-based compounds. researchgate.netnih.gov These calculations provide crucial data on parameters like bond lengths, bond angles, and the distribution of electron density within the molecule.

For instance, studies on similar pyridine (B92270) derivatives have used DFT to calculate thermodynamic parameters, which are essential for understanding the stability and reactivity of the compounds. scirp.org The calculated properties, such as zero-point vibrational energies and rotational constants, offer a detailed picture of the molecule at its lowest energy state. scirp.org

Table 1: Calculated Ground State Properties of a Pyridine Derivative

Property Value Method
Zero-Point Vibrational Energy Varies DFT/B3LYP scirp.org

This table is illustrative and based on data for a related quinoline (B57606) compound, as specific DFT data for this compound was not available in the search results. The values represent typical outputs from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. uci.edursc.orgarxiv.org This method is particularly valuable for predicting optical absorption spectra and understanding electronic transitions within a molecule. uci.edursc.orgresearchgate.net By applying TD-DFT, researchers can simulate the UV-Vis spectra of compounds, providing insights into how they interact with light. nih.govresearchgate.net

The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. arxiv.orgresearchgate.net For example, hybrid functionals like B3LYP are often employed to achieve good agreement with experimental data. researchgate.netmdpi.com These calculations can reveal the nature of electronic transitions, such as π→π* transitions, and help in understanding the photophysical properties of molecules. mdpi.com

Prediction of Nucleophilicity and Reactivity Profiles

Studies on related heterocyclic systems have used computational descriptors to characterize reactivity. scifiniti.com Parameters such as ionization energy, electron affinity, and chemical potential, derived from DFT calculations, can provide a quantitative measure of a molecule's reactivity. scifiniti.com For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can help in understanding the charge transfer characteristics and reactivity of a molecule. nih.gov

Molecular Modeling and Simulation of Ligand-Receptor Interactions

Understanding how a molecule like this compound interacts with its biological targets is crucial for its application in drug design. Molecular modeling and simulation techniques are indispensable tools for this purpose.

Protein-Ligand Docking for Binding Mode Prediction

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.netnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govjbcpm.commdpi.com

In studies of analogous compounds, docking simulations have been used to identify key interactions between the ligand and the amino acid residues in the binding pocket of a target protein. mdpi.commdpi.comacs.org These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For example, in the case of Aurora-A kinase inhibitors, docking studies revealed that the pyridine nitrogen and imidazole (B134444) NH of a ligand formed hydrogen bonds with Ala213 in the hinge region of the protein. acs.org

Table 2: Predicted Binding Interactions of an Analogous Ligand with Aurora-A Kinase

Interacting Residue Interaction Type
Ala213 Hydrogen Bond acs.org

This table illustrates the type of data obtained from docking studies, based on findings for a related imidazo[4,5-b]pyridine derivative.

Molecular Dynamics (MD) Simulations for Dynamic Binding Processes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by docking. nih.govnih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

By analyzing the trajectories from MD simulations, researchers can calculate binding free energies, which provide a more accurate estimation of the ligand's affinity for the receptor. mdpi.commdpi.com Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are often used for these calculations. mdpi.com MD simulations have been successfully applied to study the binding of various ligands to their protein targets, revealing the dynamic nature of these interactions and helping to rationalize the structure-activity relationships of a series of compounds. nih.govresearchgate.net

Biological Activities and Mechanistic Insights of Pyrrolidine Pyridine Hybrid Scaffolds

Scaffold Promiscuity and Multi-Targeting Potential

The pyrrolidine-pyridine scaffold demonstrates significant "scaffold promiscuity," which is the ability of a core molecular structure to interact with multiple, often unrelated, biological targets. This property makes it a valuable starting point for developing multi-target-directed ligands (MTDLs), which can be particularly advantageous for treating complex diseases involving multiple pathological pathways, such as depression or cancer. bohrium.comresearchgate.net

Derivatives based on this hybrid scaffold have been investigated for a broad spectrum of biological activities. For instance, various substituted imidazo[1,2-a]pyridines, a related fused heterocyclic system, have been explored as antiulcer, antibacterial, antiviral, and cardiotonic agents. scirp.org The adaptability of the core structure allows chemists to fine-tune ligand-target interactions, leading to compounds with combined effects on different receptors and enzymes. bohrium.com Research into 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has yielded compounds with affinities for serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors, as well as serotonin, norepinephrine, and dopamine transporters, highlighting the potential for creating MTDLs for depression. bohrium.comresearchgate.net This therapeutic versatility underscores the importance of the pyrrolidine (B122466) and pyridine (B92270) moieties in modern drug discovery. nih.gov

**4.2. Ligand-Target Interactions and Receptor Modulation

The specific interactions between ligands derived from the 3-(pyrrolidin-3-ylmethyl)pyridine scaffold and their protein targets are crucial for their biological effects. The orientation and substitution patterns on both the pyrrolidine and pyridine rings dictate the binding affinity and selectivity for various receptors.

Derivatives of the pyrrolidine-pyridine scaffold have been extensively studied as ligands for dopamine receptors (DRs), particularly the D2-like subtypes (D2, D3, and D4), which are important targets for antipsychotic medications. The N-substituent on the pyrrolidin-3-yl group plays a critical role in determining the affinity and selectivity for these receptor subtypes. acs.org

Studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the receptors exhibit different tolerances for the bulk of substituents. acs.org For example, compound 5c (YM-43611) , an (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-benzamide derivative, showed high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively. This represents a 110-fold selectivity for D4 and a 10-fold preference for D3 over the D2 receptor. acs.org In another study, in silico and in vitro investigations identified several D2R/D3R-selective ligands, with one of the most promising compounds exhibiting a nanomolar D3R activity (Ki = 2.3 nM) and a 263.7-fold selectivity over the D2R. mdpi.com The strategic modification of the scaffold, such as incorporating arylalkyl substituents, can significantly enhance potency and selectivity at D2-like receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Pyrrolidine-Pyridine Derivatives

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₄ Receptor Kᵢ (nM)Reference
(S)-(+)-5c (YM-43611)220212.1 acs.org
Compound 10 (in vitro study)6102.3Not Reported mdpi.com

The 3-(pyridin-3-ylmethyl) moiety is a key pharmacophoric element for ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 and α4β2 subtypes, which are implicated in cognitive function. The discovery of TC-5619 , a potent and selective α7 nAChR agonist, highlights the importance of this structural feature. nih.govebi.ac.uk TC-5619, which incorporates a pyridin-3-ylmethyl group on an azabicyclo[2.2.2]octane core, demonstrated over a thousand-fold greater affinity for the α7 subtype compared to the α4β2 subtype. nih.govebi.ac.uk

Further research has shown that the interaction of nicotinic agonists containing a pyridyl group can vary significantly between nAChR subtypes. For example, the agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) showed a high affinity (Ki = 1.21 nM) for the α4β2 nAChR subtype. nih.gov This compound displayed a 13-fold higher affinity for (-)-[3H]nicotine binding sites (associated with α4-containing subtypes) over [3H]epibatidine binding sites in the rat cortex, suggesting a preference for α4-containing receptors. nih.gov These findings confirm that the pyridinylmethyl group is a crucial component for achieving high-affinity and selective binding to neuronal nAChRs.

**4.3. Enzymatic Inhibition and Modulation

Beyond receptor modulation, the pyrrolidine-pyridine scaffold has proven to be an effective framework for designing enzyme inhibitors, particularly for kinases involved in cell cycle regulation and cancer progression.

The adaptability of the pyrrolidine-pyridine scaffold has been leveraged to create potent kinase inhibitors. By modifying the core structure, researchers can target the ATP-binding pocket of specific kinases, leading to selective inhibition.

The Aurora kinase family (A, B, and C) are key regulators of mitosis and are frequently overexpressed in human cancers, making them attractive targets for anticancer drugs. nih.gov While many inhibitors target all Aurora isoforms, the development of isoform-selective inhibitors is crucial for minimizing off-target effects. The pyrrolidine-pyridine scaffold has been instrumental in creating highly selective inhibitors of Aurora-A. nih.govacs.org

By derivatizing an imidazo[4,5-b]pyridine core with pyrrolidine-based substituents, researchers have developed compounds that exploit subtle differences in the ATP-binding pockets of Aurora-A and Aurora-B. nih.govacs.org Specifically, the Thr217 residue in Aurora-A, which is a glutamate (B1630785) in Aurora-B, is a key determinant of selectivity. nih.govacs.org Compound 28c , an imidazo[4,5-b]pyridine derivative, showed potent and selective inhibition of Aurora-A with an IC₅₀ of 0.067 µM, compared to 12.71 µM for Aurora-B in biochemical assays. acs.org In cellular assays, this compound was approximately 480-fold more potent in inhibiting Aurora-A autophosphorylation compared to its effect on an Aurora-B substrate. acs.org

Table 2: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives

CompoundAurora-A IC₅₀ (µM)Aurora-B IC₅₀ (µM)Selectivity (B/A)Reference
28c0.06712.71~190 acs.org
21a0.0050.0051 nih.gov
21c0.0030.0031 nih.gov

Enzymatic Inhibition and Modulation

Kinase Inhibition Profiles

CDK2 Inhibition

Derivatives of the pyrrolidine-pyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The pyridin-3-ylmethyl moiety, in particular, has been highlighted as a promising pharmacophore for the development of novel CDK2 inhibitors for targeted anti-cancer therapy.

A notable example is a series of imidazo[4,5-c]pyridine-based compounds. Through scaffold hopping from known CDK inhibitors, researchers have designed and synthesized novel derivatives that exhibit significant CDK2 inhibitory activity. One of the most potent compounds in this series demonstrated an IC50 value of 21 nM against CDK2. This compound also showed effective anti-proliferative activity against various cancer cell lines, including HL60, A549, and HCT116, with IC50 values in the micromolar range (3.71, 3.85, and 1.56 μmol/L, respectively). Molecular docking studies have provided insights into the potential binding mechanism, suggesting that the pyridin-3-ylmethyl group plays a crucial role in the interaction with the CDK2 active site.

Compound ClassTargetKey FindingsIC50 Value
Imidazo[4,5-c]pyridine derivativesCDK2Pyridin-3-ylmethyl moiety identified as a key pharmacophore.21 nM (for the most potent compound)
FMS Kinase Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a cytokine receptor that, when mutated, is implicated in the pathology of certain cancers, particularly Acute Myeloid Leukemia (AML). Pyrrolo[3,2-c]pyridine derivatives have emerged as promising candidates for the development of drugs targeting FMS kinase.

In the broader category of pyrrolopyrimidines, which share structural similarities, derivatives have been developed as potent FLT3 inhibitors. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were optimized for their activity against FLT3-ITD (Internal Tandem Duplication) mutants. One compound from this series, 9u, exhibited nanomolar inhibitory activity against FLT3 and was also effective against quizartinib-resistant mutants. Furthermore, imidazo[4,5-b]pyridine derivatives carrying a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent have shown submicromolar inhibitory activities against both recombinant FLT3-ITD and the FLT3-D835Y mutant. These findings underscore the potential of pyridine-pyrrolidine-based scaffolds in targeting FMS kinase for cancer therapy.

Compound ClassTargetKey FindingsActivity
Pyrrolo[3,2-c]pyridine derivativesFMS KinasePromising candidates for anticancer drug development.Not specified
Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 9u)FLT3-ITDPotent inhibition of wild-type and resistant mutants.Nanomolar IC50
Imidazo[4,5-b]pyridine derivativesFLT3-ITD, FLT3-D835YInhibition of wild-type and mutant forms.Submicromolar IC50

HIV-1 Integrase (IN) Inhibition

The inhibition of HIV-1 integrase, a crucial enzyme for viral replication, is a key strategy in antiretroviral therapy. Pyrrolopyridine-based compounds have been developed as allosteric integrase inhibitors (ALLINIs). These inhibitors target a non-catalytic site of the enzyme, specifically the binding pocket for the host protein LEDGF/p75.

A significant example is STP0404, a highly potent and safe pyrrolopyridine-based ALLINI. This compound exhibits a picomolar IC50 in human peripheral blood mononuclear cells (PBMCs) and a therapeutic index greater than 24,000 against HIV-1. X-ray crystallography and biochemical analyses have revealed that STP0404 binds to the LEDGF/p75 binding pocket of the integrase dimer. This binding induces aberrant oligomerization of the integrase and blocks its interaction with viral RNA, ultimately inhibiting the proper localization of the HIV-1 RNA genome in viral particles during maturation. Resistance to STP0404 has been associated with mutations at the LEDGF/p75 binding pocket, such as Y99H and A128T.

CompoundTargetMechanism of ActionIC50 Value
STP0404 (a pyrrolopyridine-based ALLINI)HIV-1 Integrase (allosteric site)Binds to the LEDGF/p75 binding pocket, inducing aberrant integrase oligomerization and blocking IN-RNA interaction.Picomolar range in human PBMCs

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

N-acylethanolamine acid amidase (NAAA) is a cysteine amidase responsible for the degradation of bioactive fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a therapeutic strategy for modulating inflammation and pain. Pyrrolidine-containing compounds have been investigated as NAAA inhibitors.

In one study, derivatives of 1-pentadecanyl-carbonyl pyrrolidine were synthesized and evaluated for their NAAA inhibitory activity. Structure-activity relationship (SAR) studies revealed that substitution of the palmitic acid moiety with 3-(p-biphenyl)propionic acid led to a compound with an IC50 of 2.12 μM for NAAA. This compound displayed competitive inhibition and was selective for NAAA over other lipid-hydrolyzing enzymes like FAAH, MGL, and ASAH. Further optimization by introducing various aryl-containing lipophilic chains led to the identification of 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine as a potent NAAA inhibitor with an IC50 of 2.12 ± 0.41 µM. Computational docking and mutagenesis studies suggested that this compound interacts with asparagine 209, a residue flanking the catalytic pocket of NAAA, thereby blocking substrate entry.

Compound Class/ExampleTargetMechanism of ActionIC50 Value
3-(p-biphenyl)propionic acid-pyrrolidine derivativeNAAACompetitive inhibition.2.12 μM
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidineNAAABlocks substrate entry by interacting with Asn209.2.12 ± 0.41 µM

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with various pathologies, including cancer. Pyrrolidine-based scaffolds have been utilized to design potent and selective MMP inhibitors.

One study reported a series of pyrrolidine mercaptosulfides that act as MMP inhibitors. These compounds demonstrated low nanomolar inhibition of several MMPs, including MMP-2 (IC50 ~2 to 50 nM), MMP-13 (IC50 ~2 to 50 nM), and MMP-14 (IC50 ~4 to 60 nM). Notably, these inhibitors were selective for MMPs with intermediate and deep pockets over those with shallow pockets like MMP-1 and MMP-7. Another example is a 5-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl) derivative, which showed potent inhibition of MMP-2 (IC50 = 3 nM), MMP-9 (IC50 = 12 nM), and MMP-13 (IC50 = 84 nM). The design of these inhibitors often focuses on the stereochemistry of the pyrrolidine ring to maximize binding to the enzyme's active site.

Compound Class/ExampleTargetSelectivityIC50 Values
Pyrrolidine mercaptosulfidesMMP-2, MMP-13, MMP-14Selective for deep-pocket MMPs over shallow-pocket MMPs (MMP-1, MMP-7).~2-60 nM
5-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl) derivativeMMP-2, MMP-9, MMP-13Not specified3 nM (MMP-2), 12 nM (MMP-9), 84 nM (MMP-13)

Interactions with Nucleic Acid Structures

Beyond protein targets, pyridine-based scaffolds have been shown to interact with non-canonical DNA secondary structures like G-quadruplexes (G4s) and i-motifs (iMs). These structures are found in telomeres and gene promoter regions and are considered potential targets for cancer therapy.

A study on a series of bis-triazolyl-pyridine derivatives demonstrated their ability to interact with and affect the thermal stability of G4 and iM DNA structures. These compounds were screened for their binding affinity, leading to the identification of molecules that could simultaneously stabilize G4s and destabilize iMs, both in vitro and in living cells. In a different approach, a pyrrolidine derivative, N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was incorporated as a bulge into oligodeoxynucleotides to create intercalating nucleic acids (INAs). This modification led to a significant destabilization of the INA-RNA duplex while only slightly affecting the INA-DNA duplex, indicating a preferential interaction. These findings highlight the potential of pyrrolidine-pyridine scaffolds in the development of molecules that can recognize and modulate specific nucleic acid structures for therapeutic or diagnostic purposes.

Compound Class/ExampleNucleic Acid TargetKey Findings
Bis-triazolyl-pyridine derivativesG-quadruplexes (G4s) and i-motifs (iMs)Simultaneously stabilize G4s and destabilize iMs.
N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol (as part of an INA)DNA and RNA duplexesInduces preferential destabilization of RNA duplexes over DNA duplexes.

G-Quadruplex (G4) DNA Stabilization and Interaction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA. These structures are prevalent in key genomic regions, such as telomeres and oncogene promoters, making them attractive targets for therapeutic intervention, particularly in cancer. The stabilization of G4 structures can inhibit the activity of enzymes like telomerase and downregulate the expression of oncogenes, offering a potential strategy for anti-cancer drug development.

The pyrrolidine-pyridine scaffold has been identified as a crucial element in the design of G4-stabilizing ligands. The planar aromatic surface of the pyridine ring can engage in π-π stacking interactions with the G-tetrads, the square planar arrangement of four guanine (B1146940) bases that forms the core of the G4 structure. This interaction is a primary mode of binding for many G4 ligands. frontiersin.org

Furthermore, the pyrrolidine ring, often protonated under physiological conditions, provides a positive charge that can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. The flexibility and stereochemistry of the pyrrolidine ring and its substituents can also influence the binding affinity and selectivity for different G4 topologies (e.g., parallel, antiparallel, or hybrid structures). Research has shown that the pyrrolidine side chain can be superior to other cyclic amines, like piperidine (B6355638), in enhancing G4 binding affinity. nih.gov For instance, molecular docking studies of certain G4-binding compounds have revealed that pyrrolidine groups extend into the grooves of the G4 structure, participating in hydrogen bonding and electrostatic interactions that further stabilize the complex. frontiersin.org

A notable example involves a series of bis-triazolyl-pyridine derivatives, which were found to be effective G4 stabilizers. bohrium.com These compounds feature a central pyridine core functionalized with side chains that can include pyrrolidine moieties. Their ability to stabilize G4 structures, demonstrated through techniques like circular dichroism spectroscopy, highlights the potential of the pyrrolidine-pyridine framework in designing selective G4-targeting agents. bohrium.com

Compound ClassG4 Target(s)Key Interaction(s)Reference(s)
Bis-triazolyl-pyridine derivativesBcl-2 G4, c-Myc G4, Telomeric G4π-π stacking, electrostatic interactions , bohrium.com
Pyridostatin (PDS) and derivativesVarious oncogene promoter G4sπ-π stacking with G-tetrad, groove binding frontiersin.org
7-azaindole-1-carboxamide derivativesc-MYC promoter G4, Telomeric G4π-π stacking, hydrogen bonding mdpi.com

i-Motif (iM) DNA Destabilization and Interaction

Complementary to the guanine-rich strands that form G4s, the corresponding cytosine-rich (C-rich) strands can fold into another non-canonical DNA structure known as the i-motif (iM). The iM is a four-stranded structure held together by hemi-protonated cytosine-cytosine (C-C+) base pairs. The formation of iM structures is pH-dependent and they are thought to play a role in gene regulation, often in opposition to G4s. While G4 stabilization is a common therapeutic strategy, the destabilization of iM structures is an emerging area of interest.

Interestingly, some ligands designed to interact with G4 DNA have also been shown to affect iM structures. The same series of bis-triazolyl-pyridine derivatives that stabilize G4s were also found to act as iM destabilizers. bohrium.com This dual activity is particularly significant as it suggests that a single compound could potentially modulate gene expression by simultaneously favoring the formation of a repressive G4 structure on one strand while preventing the formation of a regulatory iM structure on the complementary strand.

The interaction mechanism of these pyridine-based compounds with iM DNA is less understood compared to their G4 binding. However, it is hypothesized that the structural features allowing for G4 stabilization may sterically or electrostatically hinder the formation of the tightly intercalated C-C+ pairs of the iM structure. Circular dichroism (CD) spectroscopy has been a key technique to demonstrate this destabilizing effect, showing a decrease in the thermal stability of iM DNA in the presence of these compounds. bohrium.com This discovery has opened new avenues for developing molecular tools to investigate the biological interplay between G4 and iM structures in gene regulation. researchgate.net

Compound ClassiM Target(s)Observed EffectReference(s)
Bis-triazolyl-pyridine derivativesBcl-2 iM, c-Myc iM, hTeloC iMDestabilization , bohrium.com

Therapeutic Potential Based on Structural Motifs (General Academic Overview)

The versatility of the pyrrolidine-pyridine scaffold extends beyond its interaction with nucleic acids. The structural features of this hybrid have been exploited to develop compounds with a wide range of therapeutic applications.

Antimicrobial Properties (Antibacterial, Antimycobacterial, Antiviral)

The pyrrolidine-pyridine framework is a common feature in a variety of compounds exhibiting antimicrobial activity.

Antibacterial: Derivatives incorporating the pyrrolidine and pyridine rings have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have demonstrated specific inhibitory effects against Escherichia coli and Staphylococcus aureus. mdpi.com The antibacterial activity is often influenced by the substituents on the core scaffold, which can affect the compound's hydrophobicity and ability to penetrate bacterial cell walls. mdpi.com In another study, Mannich bases containing a pyrrolidine-2,5-dione and a pyridine ring showed moderate activity against E. coli, Salmonella typhi, and Bacillus subtilis. nih.gov Naphthyridine derivatives, which contain a fused pyridine ring system, when substituted with a pyrrolidine ring, have resulted in potent antibacterial agents like gemifloxacin, which is effective against methicillin-resistant S. aureus. nih.gov

Antimycobacterial: The threat of tuberculosis, caused by Mycobacterium tuberculosis, has driven the search for new therapeutic agents. Pyrrolidine-pyridine hybrids have emerged as a promising class of antimycobacterial compounds. For instance, 2,4-disubstituted pyridine derivatives bearing a pyrrolidine moiety showed significant bactericidal activity against M. tuberculosis located within human macrophages and also against biofilm-forming tubercle bacilli. frontiersin.org Spirooxindolo-pyrrolidine hybrids, where a pyrrolidine ring is fused in a spirocyclic system, have also been evaluated for their in vitro activity against M. tuberculosis H37Rv, with some compounds showing potency comparable to the first-line drug ethambutol. researchgate.netrsc.org

Antiviral: The pyrrolidine-pyridine scaffold is also present in compounds with antiviral properties. For example, analogs of oximinoarylsulfonamides containing a 3-pyridylmethyl substituent were developed as potent inhibitors of HIV-1 aspartyl protease, showing low nanomolar efficacy against both wild-type and resistant HIV strains. nih.gov Pyrrolo[3,4-c]pyridine derivatives have also been investigated as potential anti-HIV agents, with some compounds showing significant activity by inhibiting HIV-1 integrase. mdpi.com Furthermore, the broader class of pyrrolidine analogs includes drugs like Ombitasvir, used to treat Hepatitis C by inhibiting the viral protein NS5A. nih.gov

Compound ClassActivityTarget Organism(s)/VirusReported Efficacy (Example)Reference(s)
Quaternary ammonium derivatives of 4-pyrrolidino pyridineAntibacterialE. coli, S. aureusSpecific inhibition observed mdpi.com
2,4-Disubstituted pyridine derivativesAntimycobacterialM. tuberculosisMIC99 of 0.8 µg/ml for lead compound frontiersin.org
Spirooxindolo-pyrrolidine hybridsAntimycobacterialM. tuberculosis H37RvMIC of 7.6 μM for lead compound rsc.org, researchgate.net
3-Pyridylmethyl oximinoarylsulfonamidesAntiviralHIV-1Low single-digit nanomolar EC50 values nih.gov
Pyrrolo[3,4-c]pyridine derivativesAntiviralHIV-1EC50 of 1.65 µM for lead compound mdpi.com

Antidiabetic Activity

The pyrrolidine-pyridine scaffold is being explored for the development of novel antidiabetic agents. Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and new therapeutic strategies are continuously sought. researchgate.net Compounds containing the pyrrolidine ring are being investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and α-glucosidase, which are involved in glucose homeostasis. bohrium.comresearchgate.net

Specifically, derivatives of pyrrolo[3,4-c]pyridine, a fused pyrrolidine-pyridine system, have been shown to effectively reduce blood glucose levels. mdpi.comnih.gov Some of these compounds are believed to act by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin (B600854) sensitivity. mdpi.com Other pyrrolo[3,4-c]pyridine derivatives have been identified as aldose reductase inhibitors, which can help in reducing secondary complications of diabetes. mdpi.com Furthermore, certain pyrrolidine derivatives have been patented as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, representing another mechanism for treating type 2 diabetes and obesity. google.com The structural diversity within this class of compounds allows for the fine-tuning of their activity towards various targets implicated in diabetic pathology. researchgate.netmdpi.com

Compound ClassProposed MechanismTherapeutic TargetReference(s)
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesStimulate glucose uptakeMuscle and fat cells mdpi.com, nih.gov
Pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acidsAldose reductase inhibitionAldose Reductase mdpi.com
Pyrrolidine derivativesAcetyl-CoA carboxylase inhibitionACC2 google.com
Pyrazolo[3,4-b]pyridine derivativesα-amylase inhibitionα-amylase mdpi.com

Selective Androgen Receptor Modulation (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The goal of SARM development is to produce agents that have the anabolic benefits of androgens on muscle and bone, but with reduced androgenic effects on tissues like the prostate. nih.govsemanticscholar.org

The pyrrolidine ring, often in combination with a quinolinone (a bicyclic system containing a pyridine ring) or benzonitrile (B105546) scaffold, has been a key structural element in the discovery of potent and selective SARMs. For example, a class of orally available SARMs based on a 4-(pyrrolidin-1-yl)benzonitrile (B86329) structure was found to have anabolic effects on muscle while remaining neutral on the prostate. ebi.ac.uk Further modifications, such as the introduction of an oxo group on the pyrrolidine ring, led to compounds with improved metabolic stability and strong AR binding affinity. ebi.ac.uk

In another example, a lead compound featuring a substituted pyrrolidine attached to a trifluoromethylquinolin-2(1H)-one core demonstrated excellent anabolic activity in muscle with significantly reduced effects on the prostate in animal models. researchgate.net These findings underscore the importance of the pyrrolidine-pyridine (as part of the quinolinone) scaffold in achieving the desired tissue selectivity for SARMs, offering potential treatments for muscle wasting diseases, osteoporosis, and hypogonadism. semanticscholar.orgresearchgate.net

Compound ScaffoldKey Structural FeaturesObserved ActivityReference(s)
4-(5-oxopyrrolidin-1-yl)benzonitrile2-ethyl-3-hydroxy-5-oxopyrrolidine ringIdeal SARM profiles in preclinical assays ebi.ac.uk
6-(pyrrolidin-1-yl)-4-trifluoromethylquinolin-2(1H)-one(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidinyl groupExcellent anabolic activity in muscle, reduced prostate effect researchgate.net
Imidazolin-2-ones with pyrrole (B145914) fusionTetrahydro-1H-pyrrolo[1,2-e]imidazol-2(3H)-oneHigh oral bioavailability and muscle selectivity nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons and their immediate chemical environment. The spectrum of 3-(Pyrrolidin-3-ylmethyl)pyridine is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring.

The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current. testbook.com The signals for the protons at positions 2, 4, 5, and 6 of the pyridine ring will exhibit characteristic splitting patterns based on their coupling with adjacent protons. Protons on the pyrrolidine ring and the methylene (B1212753) bridge are found in the more upfield, aliphatic region of the spectrum. The N-H proton of the pyrrolidine ring is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. tau.ac.il

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Proton Assignment Predicted Chemical Shift (δ, ppm) Description
Pyridine H-2, H-6 ~8.4-8.6 Aromatic protons adjacent to the nitrogen atom, typically the most downfield.
Pyridine H-4 ~7.5-7.7 Aromatic proton para to the nitrogen.
Pyridine H-5 ~7.2-7.4 Aromatic proton meta to the nitrogen.
Pyrrolidine CH₂ (adjacent to N) ~2.8-3.2 Aliphatic protons deshielded by the adjacent nitrogen atom.
Methylene Bridge (-CH₂-) ~2.5-2.7 Protons connecting the two ring systems.
Pyrrolidine CH, CH₂ ~1.5-2.2 Remaining aliphatic protons on the pyrrolidine ring.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm), which typically prevents signal overlap. libretexts.org

Carbons in the aromatic pyridine ring are found significantly downfield (δ 120-150 ppm) due to sp² hybridization and aromaticity. testbook.com The carbon atoms bonded to the electronegative nitrogen atom (C2 and C6) are the most deshielded. testbook.com The aliphatic carbons of the pyrrolidine ring and the methylene bridge appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Description
Pyridine C-2, C-6 ~148-151 Aromatic carbons adjacent to the nitrogen atom. testbook.com
Pyridine C-3 ~135-138 Aromatic carbon bearing the substituent.
Pyridine C-4 ~134-137 Aromatic carbon para to the nitrogen. testbook.com
Pyridine C-5 ~122-125 Aromatic carbon meta to the nitrogen. testbook.com
Pyrrolidine C (adjacent to N) ~45-55 Aliphatic carbons deshielded by the adjacent nitrogen atom.
Methylene Bridge (-CH₂-) ~35-40 Aliphatic carbon connecting the two rings.

Saturation Transfer Difference (STD) NMR for Ligand-Target Characterization

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large biomolecules (receptors) like proteins. ichorlifesciences.comglycopedia.eu This method is instrumental in drug discovery for screening compound libraries and mapping the binding epitope of a ligand. nih.gov The experiment relies on the transfer of magnetization from a selectively saturated receptor to a bound ligand. ichorlifesciences.com

The process involves two spectra: an "on-resonance" spectrum where specific, well-isolated signals of the receptor are saturated with radiofrequency pulses, and an "off-resonance" reference spectrum where the irradiation is applied to a region with no signals. glycopedia.eu Subtracting the on-resonance spectrum from the off-resonance spectrum yields a difference spectrum that contains signals only from the ligand that binds to the receptor. ichorlifesciences.comglycopedia.eu

For a compound like this compound, STD NMR could be used to:

Confirm Binding: The appearance of signals in the STD spectrum would confirm that the compound binds to a target protein.

Identify the Binding Epitope: Not all protons of the ligand receive equal saturation. Protons that are in closest proximity (≤5 Å) to the protein surface receive the most saturation and thus show the strongest signals in the STD spectrum. ichorlifesciences.com This allows for the mapping of the specific parts of the molecule—the binding epitope—that are directly involved in the interaction.

Screening: STD NMR can be used to screen a mixture of compounds to identify which ones bind to the target, making it a valuable tool in early-stage drug discovery. youtube.com

The analysis of relative STD signal intensities for the pyridine and pyrrolidine protons would reveal which part of the molecule is more intimately in contact with the receptor's binding site. ichorlifesciences.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to gain structural information from its fragmentation patterns.

For this compound (C₉H₁₂N₂), the molecular weight is approximately 148.21 g/mol . In an MS experiment, the compound would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for pyridine-containing compounds involve the cleavage of the side chain and fragmentation of the heterocyclic rings. rsc.orgacs.org Expected fragmentation for this compound could include:

Cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring.

Loss of small neutral molecules from the pyridine ring, such as HCN. rsc.org

Fragmentation of the pyrrolidine ring.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of both the pyridine and pyrrolidine components. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands for both the pyridine and pyrrolidine rings.

Table 3: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300-3500 (broad) Secondary amine (pyrrolidine). dtic.mil
C-H Stretch (Aromatic) 3000-3100 Pyridine ring. researchgate.net
C-H Stretch (Aliphatic) 2850-2960 Pyrrolidine ring and methylene bridge. aip.org
C=C, C=N Stretch 1450-1600 Aromatic ring stretching (pyridine). mdpi.com
C-N Stretch 1000-1250 Pyrrolidine and pyridine rings.

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the pyrrolidine ring. dtic.mil Sharp peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches of the pyridine ring, while peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches. researchgate.netaip.org The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals from various bending vibrations and ring modes, providing a unique signature for the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. diamond.ac.uk This technique involves directing a beam of X-rays onto a single crystal of the compound. The regular arrangement of atoms in the crystal lattice diffracts the X-rays into a specific pattern of spots. azolifesciences.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of the atoms are determined. wikipedia.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous structural information, including: numberanalytics.com

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the geometry of both the pyridine and pyrrolidine rings.

Conformation: The exact solid-state conformation of the molecule, including the torsion angles that define the orientation of the pyrrolidine ring relative to the pyridine ring.

Stereochemistry: If the compound is chiral, crystallography can determine its absolute configuration.

Intermolecular Interactions: It reveals how the molecules pack together in the crystal lattice, identifying any hydrogen bonding (e.g., involving the pyrrolidine N-H) or other non-covalent interactions that stabilize the crystal structure.

This technique is considered the "gold standard" for structural proof, providing conclusive evidence of a molecule's constitution and spatial arrangement. diamond.ac.uk

Circular Dichroism (CD) Spectroscopy for Chirality and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules, making it particularly relevant for this compound, which possesses a stereogenic center. rsc.org This spectroscopic method measures the differential absorption of left and right-circularly polarized light, providing information on the absolute configuration and conformational properties of chiral compounds. rsc.org

In the study of this compound and its enantiomers, CD spectroscopy serves two primary purposes: the determination of absolute configuration and the analysis of conformational changes upon interaction with biomolecules. The electronic transitions of the pyridine chromophore are sensitive to its chiral environment, resulting in characteristic CD signals, often referred to as Cotton effects. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD spectra to assign the absolute configuration of each enantiomer. uchile.clacs.org

Furthermore, CD spectroscopy is invaluable for investigating the interactions of this compound with its biological targets, such as nAChRs. Ligand binding can induce conformational changes in both the small molecule and the receptor protein. google.com These changes can be monitored by observing alterations in the CD spectrum in the far-UV region (180-260 nm) for the protein's secondary structure and in the near-UV region for the chromophoric pyridine moiety of the ligand. google.com For instance, a change in the protein's alpha-helical or beta-sheet content upon binding of this compound would be reflected in the CD spectrum.

Table 1: Illustrative CD Spectral Data for Enantiomers of a Pyrrolidine Derivative

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Transition
(R)-enantiomer265-5.2 x 10³π → π* (Pyridine)
(S)-enantiomer265+5.1 x 10³π → π* (Pyridine)
(R)-enantiomer215+8.9 x 10³n → π* (Pyridine)
(S)-enantiomer215-8.8 x 10³n → π* (Pyridine)

Note: This table is illustrative and provides representative data for a chiral pyridine compound based on principles of CD spectroscopy. Actual values for this compound would require experimental determination.

Fluorescence Spectroscopy for Ligand Binding Affinity and Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-receptor binding, providing quantitative data on binding affinity and the dynamics of the interaction. nih.gov While this compound itself is not intrinsically fluorescent, its interaction with biological macromolecules like proteins can be studied using fluorescence-based assays.

One common approach is to utilize the intrinsic fluorescence of the target protein. Nicotinic acetylcholine (B1216132) receptors, like many proteins, contain fluorescent amino acid residues such as tryptophan and tyrosine. nih.gov The binding of a ligand like this compound into the binding pocket of the receptor can alter the local environment of these fluorophores, leading to a change in their fluorescence intensity or emission wavelength. This phenomenon, known as fluorescence quenching (if the intensity decreases) or enhancement, can be titrated to determine the binding constant (Kd). nih.gov

Alternatively, a competitive binding assay can be designed. In this setup, a known fluorescent ligand for the nAChR is used. The displacement of this fluorescent probe by the non-fluorescent this compound results in a decrease in the measured fluorescence signal. By measuring the concentration of this compound required to displace 50% of the fluorescent ligand (the IC₅₀ value), the inhibition constant (Ki) for the new compound can be calculated. This method is particularly useful for screening and characterizing non-fluorescent compounds. nih.gov

Fluorescence polarization or anisotropy is another powerful tool. This method relies on the principle that a small fluorescent ligand tumbles rapidly in solution, leading to low polarization. Upon binding to a large protein, its motion is restricted, and the polarization of its fluorescence increases. This change in polarization can be used to directly measure binding.

Table 2: Representative Fluorescence Binding Assay Data for a nAChR Ligand

Assay TypeParameter MeasuredValueTarget Receptor
Competitive Binding AssayKi (nM)25α4β2 nAChR
Intrinsic Protein Fluorescence QuenchingKd (μM)1.5α7 nAChR

Note: This table illustrates the type of data obtained from fluorescence binding studies. The values are representative for a typical nAChR ligand and would need to be experimentally determined for this compound.

Future Directions and Emerging Research Avenues for 3 Pyrrolidin 3 Ylmethyl Pyridine Analogs

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 3-(pyrrolidin-3-ylmethyl)pyridine and its analogs is an area ripe for innovation. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Green Chemistry Approaches: There is a growing emphasis on "green chemistry" principles in pharmaceutical manufacturing to reduce waste and hazardous substance use. ijarsct.co.inbohrium.com For pyridine (B92270) derivatives, this includes the development of one-pot, multicomponent reactions that can construct the complex pyridine ring system in a single step from simple precursors. bohrium.comnih.gov Microwave-assisted organic synthesis is another green technique that can significantly shorten reaction times and improve yields for pyridine synthesis. nih.govacs.org The use of greener solvents, such as deep eutectic solvents (DES), which are non-toxic and biodegradable, is also being explored. ijarsct.co.in

Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds. springerprofessional.demdpi.comresearchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and easier scalability. mdpi.comchim.it Flow reactors can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving high temperatures or dangerous reagents. springerprofessional.de The modular nature of flow systems also allows for the integration of multiple synthetic steps, purification, and even bioassays into a single, continuous process. springerprofessional.deuc.pt

Novel Catalytic Systems: The development of new catalysts is crucial for advancing the synthesis of pyridine and pyrrolidine (B122466) rings. Biocatalysts, such as engineered enzymes, offer the potential for highly selective reactions under mild conditions. ijarsct.co.in Researchers are also exploring the use of novel metal catalysts to facilitate the construction of these heterocyclic structures. bohrium.comrsc.org

Exploration of Underexplored Biological Targets and Pathways

While analogs of this compound are well-known for their interaction with nAChRs, there is significant potential for these compounds to modulate other biological targets and pathways.

Phenotypic Screening: Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, is a powerful approach for discovering novel biological activities. nih.govotavachemicals.comenamine.net Screening libraries of diverse pyrrolidine- and pyridine-containing compounds could uncover unexpected therapeutic applications. nih.govrsc.org This strategy has been successfully used to identify compounds with analgesic properties from large chemical libraries. nih.gov

Expanding Beyond Nicotinic Receptors: The pyridine and pyrrolidine scaffolds are present in a wide range of biologically active molecules that interact with various targets. For instance, pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3, and as potential anticancer agents. researchgate.net Pyrrolidine-containing compounds have shown activity against a multitude of targets, including those involved in central nervous system disorders and cancer. nih.gov Future research could systematically explore the activity of this compound analogs against a broader panel of receptors, enzymes, and ion channels.

Multi-Target Ligands: There is growing interest in developing drugs that can modulate multiple targets simultaneously, which can be particularly beneficial for complex diseases. bohrium.comresearchgate.net The this compound scaffold could serve as a basis for designing multi-target ligands that, for example, interact with different subtypes of nAChRs or a combination of nAChRs and other neurotransmitter receptors. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov

In Silico Design and Screening: AI-powered generative models can design novel molecules with desired properties, such as high affinity for a specific biological target. These models can explore vast chemical spaces to identify promising new analogs of this compound. Machine learning algorithms can also be trained to predict the biological activity and physicochemical properties of compounds, enabling large-scale virtual screening of chemical libraries.

Retrosynthesis Prediction: AI tools can predict efficient synthetic routes for target molecules, a process known as retrosynthesis. nih.govadvancechemjournal.com This can significantly reduce the time and effort required to synthesize novel compounds. For complex heterocyclic structures, these tools can suggest innovative synthetic pathways that might not be obvious to a human chemist.

Table 1: Applications of AI/ML in the Development of this compound Analogs

Application Description Potential Impact
De Novo Design Generative models create novel molecular structures with optimized properties. Accelerated discovery of new drug candidates with improved efficacy and safety profiles.
Virtual Screening Machine learning models predict the activity of large compound libraries against biological targets. Efficient identification of promising hits from vast chemical spaces.
Retrosynthesis AI algorithms predict synthetic routes for target molecules. Reduced time and resources required for chemical synthesis.

| Property Prediction | Models forecast physicochemical properties, absorption, distribution, metabolism, and excretion (ADME). | Early identification of compounds with favorable drug-like properties. |

Applications in Specialized Chemical Biology Probes and Tools

Analogs of this compound can be adapted for use as chemical probes to study biological systems with high precision.

Probes for Target Engagement and Validation: By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the this compound scaffold, researchers can create probes to visualize and quantify the interaction of these ligands with their biological targets in cells and tissues. This can provide valuable information about target engagement and distribution.

Activity-Based Probes: Activity-based protein profiling (ABPP) uses reactive chemical probes to covalently label active enzymes in their native environment. While challenging to design for non-enzymatic targets like ion channels, innovative probe designs could potentially be developed to study the functional state of nAChRs and other targets of this compound analogs.

Design and Synthesis of Photoactive and Sensor Molecules

The incorporation of photoresponsive elements into the this compound scaffold opens up exciting possibilities for creating molecules whose activity can be controlled with light.

Photoswitchable Ligands: By incorporating a photoswitchable group, such as an azobenzene (B91143) moiety, into the structure of a this compound analog, it is possible to create a ligand whose affinity for its target can be turned on or off with specific wavelengths of light. acs.orgmdpi.com This would allow for precise spatial and temporal control over receptor activity, providing a powerful tool for studying neuronal circuits and other biological processes. acs.org

Fluorescent Sensors: The development of fluorescent sensors based on the this compound scaffold could enable the real-time detection of neurotransmitters or other analytes in biological systems. These sensors would be designed to change their fluorescence properties upon binding to the target molecule.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine
Pyrrolidine

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Pyrrolidin-3-ylmethyl)pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and pyrrolidine precursors. For example, a pyridine moiety with a leaving group (e.g., halide) reacts with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol at 60–80°C . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Kinetic studies via HPLC or TLC can monitor reaction progress.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., pyrrolidine methylene groups at δ 2.5–3.5 ppm) and pyridine ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., M.W. ~178.24 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the common reaction pathways for modifying the pyrrolidine or pyridine moieties in this compound?

  • Methodological Answer : The pyrrolidine ring can undergo alkylation or oxidation (e.g., using m-CPBA for N-oxidation), while the pyridine moiety may participate in electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) . Protecting groups like tert-butyldimethylsilyl (TBDMS) are often used to stabilize reactive sites during multi-step syntheses .

Advanced Research Questions

Q. How can factorial design and computational modeling improve the optimization of this compound synthesis?

  • Methodological Answer : Factorial design (e.g., 2³ factorial experiments) systematically tests variables like temperature, catalyst loading, and solvent ratio to identify significant interactions . Computational tools (e.g., density functional theory (DFT)) model transition states to predict reaction barriers, while cheminformatics platforms (e.g., PubChem data) guide solvent/catalyst selection . For example, ICReDD’s quantum chemical reaction path searches reduce trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:

  • Reproducibility Checks : Re-synthesize compounds using validated protocols (e.g., CAS 1186311-19-2 derivatives ).
  • Dose-Response Studies : Use standardized cell-based assays (e.g., IC₅₀ comparisons) with positive controls.
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., InChIKey IONJKIVWOKSDDE for related analogs) to identify trends .

Q. How can continuous flow reactors enhance the scalability of this compound production?

  • Methodological Answer : Continuous flow systems improve heat/mass transfer and reduce side reactions (e.g., pyrrolidine ring decomposition). For example, a microreactor with Pd/C catalysts achieves 85% yield in 10 minutes vs. 6 hours in batch mode . Process parameters (residence time, pressure) are optimized using computational fluid dynamics (CFD) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.